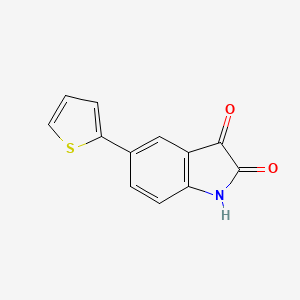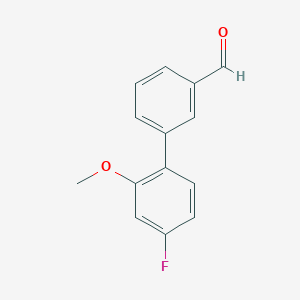![molecular formula C10H13BrS B3231759 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene CAS No. 13290-45-4](/img/structure/B3231759.png)
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene
Descripción general
Descripción
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene is an organic compound with the molecular formula C10H13BrS. It is characterized by the presence of a bromoethyl group attached to a sulfanyl group, which is further connected to a dimethylbenzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene typically involves the reaction of 1,2-dimethylbenzene with 2-bromoethanethiol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,2-dimethylbenzene and 2-bromoethanethiol.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium hydroxide to deprotonate the thiol group, facilitating the nucleophilic attack on the bromoethane moiety.
Temperature and Solvent: The reaction is typically performed at elevated temperatures (around 60-80°C) in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethyl sulfide derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 4-[(2-Hydroxyethyl)sulfanyl]-1,2-dimethylbenzene, 4-[(2-Cyanoethyl)sulfanyl]-1,2-dimethylbenzene, etc.
Oxidation: Formation of 4-[(2-Bromoethyl)sulfinyl]-1,2-dimethylbenzene, 4-[(2-Bromoethyl)sulfonyl]-1,2-dimethylbenzene.
Reduction: Formation of 4-[(2-Ethyl)sulfanyl]-1,2-dimethylbenzene.
Mecanismo De Acción
The mechanism of action of 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of their activity. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethylbenzene
- 4-[(2-Iodoethyl)sulfanyl]-1,2-dimethylbenzene
- 4-[(2-Methylethyl)sulfanyl]-1,2-dimethylbenzene
Uniqueness
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methylethyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.
Propiedades
IUPAC Name |
4-(2-bromoethylsulfanyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMFGTPAFONFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231679.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231680.png)
![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231703.png)
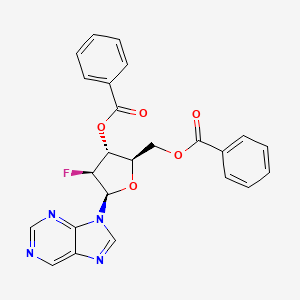
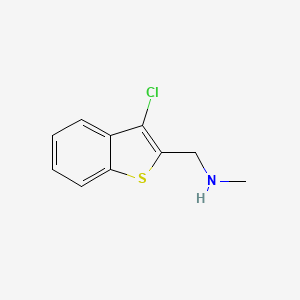
![4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B3231717.png)
![1-[4-(2-Fluoroethoxy)-phenyl]-ethanone](/img/structure/B3231725.png)
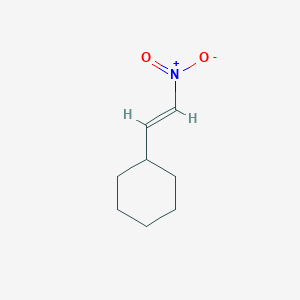
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3231736.png)
![tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3231744.png)
![1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone](/img/structure/B3231752.png)
